2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%
Overview
Description
2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% (2C4DPCP) is a phenol derivative with a wide range of uses in scientific research. It is a white crystalline solid that is soluble in water and other polar solvents. This compound has been used in a variety of research applications and has shown promise in a number of biochemical and physiological studies.
Scientific Research Applications
2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 2-chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenyl acetic acid, which has potential applications in the treatment of cancer. 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has also been used in the synthesis of a variety of other compounds, such as 2-chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenyl alcohol, which has potential applications in the treatment of Alzheimer’s disease. In addition, 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been used in the synthesis of a number of other compounds, such as 2-chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenyl acetamide, which has potential applications in the treatment of Parkinson’s disease.
Mechanism of Action
2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% acts as a proton donor in aqueous solution, and its mechanism of action is believed to involve the formation of a hydrogen bond between the protonated nitrogen atom and a hydroxyl group on the phenolic ring. This hydrogen bond is believed to be responsible for the reactivity of 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% in aqueous solution.
Biochemical and Physiological Effects
2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitter serotonin. Furthermore, 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been shown to have a number of other biochemical and physiological effects, such as the inhibition of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine.
Advantages and Limitations for Lab Experiments
2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is a relatively inexpensive compound and is readily available in large quantities. It is also relatively stable and has a long shelf life. However, it is important to note that 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is a toxic compound and should be handled with care. In addition, it is important to note that the compound is not soluble in non-polar solvents, and therefore it is not suitable for use in certain types of laboratory experiments.
Future Directions
The potential applications of 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% are numerous and varied. It has potential applications in the treatment of a number of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and depression. In addition, it has potential applications in the treatment of cancer, as well as in the synthesis of a variety of other compounds. Furthermore, 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has potential applications in the development of new drugs and in the synthesis of new materials. Finally, 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has potential applications in the field of biotechnology, as it has been shown to have a number of biochemical and physiological effects.
Synthesis Methods
2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is synthesized from 4-chloro-2-nitrophenol and dimethylaminocarbonyl chloride. The reaction is conducted in aqueous solution at a temperature of 80°C. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, and the resulting product is then purified by crystallization. This synthesis method is simple and efficient, and can be used to produce high-quality 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% in large quantities.
properties
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-N,N-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-17(2)15(19)12-5-3-4-10(8-12)11-6-7-14(18)13(16)9-11/h3-9,18H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQZXEGSOVKYRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686104 | |
Record name | 3'-Chloro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261897-31-7 | |
Record name | 3'-Chloro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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